BenchChemオンラインストアへようこそ!

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide (CAS 1105217-51-3, PubChem CID is a heterocyclic small molecule (C15H13N3O3, MW 283.28) belonging to the 2-isoxazol-3-yl-acetamide class, featuring a furan ring at the isoxazole 5-position and a pyridin-2-ylmethyl amide side chain. The compound has a computed XLogP3 of 0.8, a topological polar surface area of 81.2 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it in a favorable physicochemical space for probe development and drug discovery applications.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1105217-51-3
Cat. No. B2470719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide
CAS1105217-51-3
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19)
InChIKeyCXVUEAFJCVMLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide (CAS 1105217-51-3): Structural Identity and Procurement-Relevant Physicochemical Profile


2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide (CAS 1105217-51-3, PubChem CID 30850532) is a heterocyclic small molecule (C15H13N3O3, MW 283.28) belonging to the 2-isoxazol-3-yl-acetamide class, featuring a furan ring at the isoxazole 5-position and a pyridin-2-ylmethyl amide side chain [1]. The compound has a computed XLogP3 of 0.8, a topological polar surface area of 81.2 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it in a favorable physicochemical space for probe development and drug discovery applications [1]. It was first registered in PubChem in May 2009 and is supplied by multiple chemical vendors as a research-grade building block [1][2].

Why Generic Substitution Fails for 2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide: Structural Specificity Within the Isoxazole-Acetamide Class


Within the 2-isoxazol-3-yl-acetamide chemical series, seemingly minor structural modifications produce functionally distinct molecules. The pyridine nitrogen position (2-pyridylmethyl vs. 3- or 4-pyridylmethyl) alters hydrogen-bonding geometry and target engagement profiles, while replacement of the furan ring with phenyl, tolyl, or fluorophenyl groups substantially modifies electronic character and lipophilicity [1]. Critically, the acetamide linker in this compound (-CH2-C(=O)-NH-CH2-) confers greater conformational flexibility compared to the direct carboxamide found in the closest patent-listed analog, 5-furan-2-yl-isoxazole-3-carboxylic acid (pyridin-2-ylmethyl)-amide (Patent Derivative 7, WO2007078113A1) [2]. These structural distinctions can translate into differential target binding, selectivity, and pharmacokinetic behavior, making direct interchange between analogs scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for CAS 1105217-51-3: Physicochemical, Structural, and Mechanistic Class Comparisons


Physicochemical Differentiation: Computed Lipophilicity vs. Closest Fluorophenyl and Tolyl Analogs

The target compound (CAS 1105217-51-3) has a computed XLogP3 of 0.8, reflecting the polar contribution of its furan oxygen and the acetamide linker [1]. This is substantially lower than the closest commercially cataloged phenyl-substituted analogs: 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (estimated XLogP3 >2.0 based on fragment contributions from two fluorine atoms and a phenyl ring replacing furan) and N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (estimated XLogP3 >1.5 with a methylphenyl group) . The ~0.7–1.2 log unit difference in predicted lipophilicity suggests measurably distinct solubility, permeability, and metabolic stability profiles that are relevant for cell-based assay performance and in vivo dosing formulations.

Medicinal Chemistry Lead Optimization Physicochemical Profiling Drug-likeness

Structural Differentiation: Acetamide Linker vs. Direct Carboxamide in the Closest Patent Prior Art

The target compound features a -CH2-C(=O)-NH-CH2- acetamide bridge connecting the isoxazole 3-position to the pyridin-2-ylmethyl moiety. In contrast, the closest structurally characterized analog from the patent literature — Derivative (7) in WO2007078113A1 — is 5-furan-2-yl-isoxazole-3-carboxylic acid (pyridin-2-ylmethyl)-amide, which employs a direct -C(=O)-NH-CH2- carboxamide linkage lacking the methylene spacer [1]. The additional methylene group in the target compound introduces one extra rotatable bond (5 vs. 4 for the patent analog) and extends the distance between the isoxazole core and the pyridine ring, which can alter the optimal binding pose at target protein pockets [1][2]. The patent describes its isoxazole derivatives as Wnt/β-catenin agonists with osteoblastogenic activity; however, the specific quantitative activity of Derivative (7) is reported only in graphical form (FIG. 5, alkaline phosphatase activity in ST-2 cells), without discrete IC50 values in the patent text [1].

Chemical Biology Structure-Activity Relationship Wnt Signaling Scaffold Hopping

Topological Polar Surface Area (TPSA) vs. Pyridine Positional Isomers: Implications for Membrane Permeability

The target compound has a computed TPSA of 81.2 Ų, identical among the three pyridine positional isomers (2-pyridylmethyl, 3-pyridylmethyl, and 4-pyridylmethyl variants) since TPSA does not distinguish nitrogen position within the ring [1]. However, the pyridin-2-ylmethyl substitution places the pyridine nitrogen adjacent to the methylene attachment point, enabling potential intramolecular hydrogen bonding with the amide NH or chelation of metal ions, a feature absent in the 3- and 4-pyridylmethyl isomers [2]. The 2-pyridylmethyl motif is a privileged fragment in medicinal chemistry, appearing in multiple FDA-approved kinase inhibitors (e.g., imatinib, nilotinib) and metalloenzyme inhibitors, where it contributes to both potency and selectivity through bidentate coordination or hydrogen-bond networks [2].

ADME Prediction Blood-Brain Barrier Permeability Isomer Comparison

Furan Ring Electronic Character vs. Phenyl Replacement: Impact on π-Stacking and Metabolic Stability

The furan-2-yl substituent at the isoxazole 5-position introduces an electron-rich, oxygen-containing heteroaromatic ring with distinct electronic properties compared to the phenyl-substituted analogs commonly explored in this series [1]. Furan has a higher HOMO energy and lower aromatic stabilization energy than benzene (resonance energy: furan ≈ 16 kcal/mol vs. benzene ≈ 36 kcal/mol), making it more susceptible to oxidative metabolism via cytochrome P450 epoxidation but also a stronger π-donor for potential π-stacking or cation-π interactions with target protein residues [2]. The closest cataloged phenyl analogs include 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide and N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, which replace the oxygen heteroatom with carbon-based substituents [1].

Electronic Effects Metabolic Stability π-Stacking Heterocyclic Chemistry

Class-Level Biological Activity Inference: Wnt/β-Catenin Agonism Context from Isoxazole Patent Family

The patent WO2007078113A1 discloses 254 isoxazole derivatives that act as Wnt/β-catenin signaling agonists, with demonstrated activity in promoting osteoblast differentiation from ST-2 mesenchymal stem cells [1]. Derivative (7) — the closest structural analog to the target compound differing only in the acetamide vs. carboxamide linker — is explicitly listed among the active derivatives. The patent reports that these isoxazole derivatives increased alkaline phosphatase (ALP) activity, an early osteoblast differentiation marker, in a concentration-dependent manner (0.1–10 µM range; quantitative data presented as bar graphs in FIG. 5 without discrete numerical IC50/EC50 values in the text) [1]. Additionally, the compounds demonstrated increased β-catenin protein levels by Western blot (FIG. 4) and enhanced bone mineral density in ovariectomized mice (FIG. 7–8) [1]. A separate web-based disclosure (freshpatents.com) indicates this specific compound class exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' suggesting applications in anticancer and dermatological research [2].

Wnt Signaling Osteoblastogenesis Stem Cell Differentiation Bone Disease

Recommended Research Application Scenarios for CAS 1105217-51-3 Based on Available Evidence


Wnt/β-Catenin Pathway Probe Development and Osteoblast Differentiation Screening

Based on the class-level Wnt/β-catenin agonist activity established in WO2007078113A1 for structurally related isoxazole derivatives, this compound is most appropriately deployed as a scaffold-hopping tool compound in Wnt signaling research [1]. The extended acetamide linker (5 rotatable bonds, XLogP3 = 0.8) provides a structurally distinct chemotype from the patent's direct carboxamide series, enabling SAR exploration of linker flexibility effects on β-catenin transcriptional activation [1]. Researchers conducting ST-2 or HEK293-based luciferase reporter assays or ALP differentiation assays should use lithium chloride as a positive control benchmark, as established in the patent experimental framework [1]. The compound's favorable computed TPSA (81.2 Ų) and moderate lipophilicity support its use in cell-based assays without requiring high DMSO concentrations.

Undifferentiated Cell Proliferation Arrest and Monocyte Differentiation Studies

The disclosure describing this compound class as possessing 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' supports its application in cancer cell differentiation and dermatological research (e.g., psoriasis models) [1]. Investigators in acute promyelocytic leukemia (APL) or myelomonocytic differentiation research may evaluate this compound alongside all-trans-retinoic acid (ATRA) as a reference differentiation-inducing agent, given the ChEMBL-documented antiproliferative assay context in human NB-4 cells [2]. The furan-2-yl substituent's distinct electronic character (lower aromatic stabilization energy vs. phenyl analogs) may confer unique chromatin-modifying or transcription factor interaction profiles that differentiate it from conventional retinoid-based differentiation agents [1].

Physicochemical Comparator for Isoxazole-Acetamide Library Design and Lead Optimization

With its balanced computed properties (XLogP3 = 0.8, TPSA = 81.2 Ų, MW = 283.28, HBD = 1, HBA = 5), this compound serves as a well-positioned reference point for medicinal chemistry library design within the 2-isoxazol-3-yl-acetamide series [1]. Its lower lipophilicity (~0.7–1.2 log units below fluorophenyl/tolyl analogs) makes it a valuable comparator when optimizing solubility, permeability, and metabolic stability across the series [1]. Procurement for this purpose should include at least one phenyl-substituted analog (e.g., N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide) and one positional isomer (e.g., 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide) to establish a minimum meaningful comparator set for SAR table generation [2].

Computational Chemistry and Molecular Docking Studies Targeting Wnt Pathway Components

The compound's well-defined 3D structure (available from PubChem CID 30850532), combined with its 5 rotatable bonds and the furan oxygen as an additional hydrogen bond acceptor, makes it suitable for molecular docking and molecular dynamics simulations aimed at identifying potential binding modes to Wnt pathway components such as Axin, β-catenin, or GSK-3β [1]. Computational chemists can generate conformational ensembles that explore the extended acetamide linker space, comparing binding poses with the more rigid patent carboxamide series (Derivative 7, WO2007078113A1) to rationalize differential activity [1][2]. The furan ring's π-donor character and the 2-pyridylmethyl motif's metal-chelating potential provide testable hypotheses for structure-based virtual screening campaigns that can be validated through subsequent procurement and in vitro testing.

Quote Request

Request a Quote for 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.